クロロジヨードメタン

説明

Chlorodiiodomethane is not directly discussed in the provided papers; however, the papers do provide insights into various chloromethanes and their behaviors, which can be tangentially related to chlorodiiodomethane. Chloromethanes, in general, are a group of compounds that contain carbon, chlorine, and other halogens, such as iodine in the case of chlorodiiodomethane. These compounds are known for their roles in industrial applications, atmospheric chemistry, and potential environmental and health impacts .

Synthesis Analysis

Molecular Structure Analysis

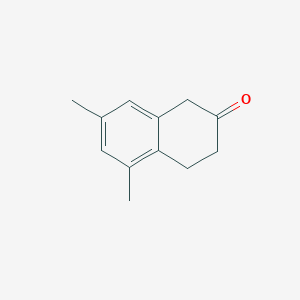

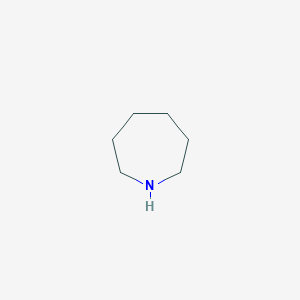

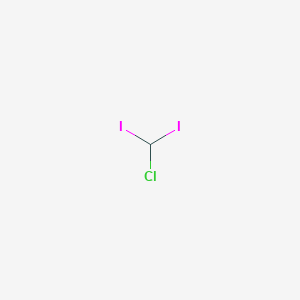

The molecular structure of chlorodiiodomethane would consist of a carbon atom bonded to one chlorine atom and two iodine atoms. The papers provided do not directly analyze the molecular structure of chlorodiiodomethane, but studies on other chloromethanes, such as the X-ray and molecular dynamics study of liquid structure in pure methylchloromethane compounds, provide insights into how halogen atoms affect the molecular structure and physical properties of chloromethanes .

Chemical Reactions Analysis

Chlorodiiodomethane likely participates in various chemical reactions similar to other chloromethanes. For example, chloromethanes can undergo photodegradation in the presence of light and a photocatalyst, such as TiO2, leading to their mineralization to CO2 and HCl . They can also act as methyl donors in biosynthetic processes, as seen in the case of chloromethane acting as a methyl donor in the biosynthesis of veratryl alcohol in lignin-degrading fungi .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorodiiodomethane can be inferred from the general properties of chloromethanes. These compounds typically have different volatilities, solubilities, and reactivities depending on the number and type of halogen atoms present. For instance, chloromethanes are known to be significant in atmospheric chemistry due to their emissions from natural and anthropogenic sources, such as biomass combustion and industrial processes . Their environmental fate, including their atmospheric lifetimes and potential to contribute to ozone depletion and global warming, is also of great interest .

Relevant Case Studies

Several case studies in the provided papers highlight the roles of chloromethanes in various biological and environmental processes. For example, chloromethane emissions have been measured in human breath, suggesting that humans may contribute to atmospheric levels of this compound . Additionally, the distinctive isotopic signature of plant-derived chloromethane has been proposed as a tool for constraining the atmospheric chloromethane budget . The degradation of chloromethanes in the atmosphere and their implications for human health, ozone formation, and global warming impacts are also discussed .

科学的研究の応用

CHI2Cl\text{CHI}_2\text{Cl}CHI2Cl

, is a versatile reagent used in various scientific research applications. Below is a comprehensive analysis of six unique applications of CDIM, each detailed in its own section.Criegee中間体の合成

CDIMは、塩素化Criegee中間体、特にClCHOOの合成のための光分解前駆体として役立ちます . These intermediates are crucial in atmospheric chemistry as they participate in ozonolysis reactions leading to secondary organic aerosol formation. The UV photodissociation of CDIM has been extensively studied to understand and optimize the production of these intermediates.

シクロプロパン化反応

有機合成では、CDIMはシクロプロパン化反応、特にSimmons-Smith反応に使用されます . It often replaces diiodomethane due to its higher yields and selectivity. This application is significant in the synthesis of cyclopropane-containing compounds, which are prevalent in pharmaceuticals and agrochemicals.

アミノメチル化(マンニッヒ反応)

CDIMはマンニッヒ反応に使用されます。マンニッヒ反応は、アルデヒドまたはケトンとアミン、および活性水素原子を含む化合物を縮合させるアミノメチル化プロセスです . This reaction is fundamental in the synthesis of β-amino carbonyl compounds, which are valuable intermediates in organic synthesis.

エポキシ化反応

この試薬は、アルケンがエポキシドに変換されるエポキシ化反応にも使用されます . Epoxides are important intermediates in the synthesis of various organic compounds and materials due to their high reactivity and ability to undergo ring-opening reactions.

開環反応

CDIMは、特に求核剤の存在下で、開環反応に役割を果たします . These reactions are essential for the synthesis of open-chain compounds from cyclic precursors, providing a pathway to a wide range of functionalized molecules.

末端アルケンへの付加

最後に、CDIMは末端アルケンへの付加に使用されます . This application is crucial for the functionalization of alkenes, allowing for the introduction of iodine and chlorine atoms across the double bond, which can be further utilized in subsequent chemical transformations.

Safety and Hazards

Chlorodiiodomethane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, immediate medical attention is required .

作用機序

Target of Action

Chlorodiiodomethane, also known as Chloromethyl iodide, is primarily used in organic synthesis . It is a halomethane with the formula CH2ClI . The primary targets of Chlorodiiodomethane are organic compounds that undergo reactions such as cyclopropanation, Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes .

Mode of Action

Chlorodiiodomethane interacts with its targets through various chemical reactions. For instance, in the Simmon-Smith reaction (a type of cyclopropanation), Chlorodiiodomethane often replaces diiodomethane due to its higher yields and selectivity . It also reacts with organolithium compounds to give chloromethyl lithium (ClCH2Li) .

Biochemical Pathways

It is known to be involved in various organic synthesis reactions, including cyclopropanation, mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes . These reactions are fundamental to various biochemical processes, potentially affecting multiple pathways.

Result of Action

The molecular and cellular effects of Chlorodiiodomethane’s action would depend on the specific reactions it’s involved in. For instance, in the Simmon-Smith reaction, it can facilitate the formation of cyclopropane rings . In reactions with organolithium compounds, it can lead to the production of chloromethyl lithium .

生化学分析

Biochemical Properties

Chlorodiiodomethane has a molecular weight of 302.28 . It is sparingly soluble in chloroform and slightly soluble in methanol

Cellular Effects

Chlorodiiodomethane has been found to induce DNA damage in Chinese hamster ovary (CHO) cells

Molecular Mechanism

特性

IUPAC Name |

chloro(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClI2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPFDEIVUZVDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213251 | |

| Record name | Chlorodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

638-73-3 | |

| Record name | Chlorodiiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the main health concerns surrounding chlorodiiodomethane found in drinking water?

A1: Chlorodiiodomethane (CDIM) is an iodinated disinfection byproduct (I-DBP) found in drinking water treated with chlorine or chloramine. While often present at lower concentrations than other DBPs, CDIM exhibits higher cytotoxicity and genotoxicity compared to its brominated and chlorinated counterparts [, ]. Genotoxicity refers to its ability to damage DNA, potentially leading to mutations and increasing cancer risk.

Q2: Can cooking with iodized salt and chloraminated water contribute to chlorodiiodomethane exposure?

A3: Yes, recent research reveals an overlooked source of CDIM exposure: cooking with iodized table salt and chloraminated tap water []. During cooking, the iodide in the salt can react with chloramine residuals and organic matter in food, generating I-DBPs, including CDIM. Notably, this formation is significantly reduced when iodized salt is added after cooking.

Q3: How does chlorodiiodomethane's structure influence its toxicity compared to other trihalomethanes?

A4: The presence of iodine in trihalomethanes generally increases their cytotoxicity and genotoxicity compared to their brominated or chlorinated counterparts []. For example, iodoacetic acid is considerably more toxic than its brominated analogue, bromoacetic acid. This difference likely stems from the weaker carbon-iodine bond, making it easier to break and potentially leading to more reactive species within cells.

Q4: Are there reliable analytical methods to detect and quantify chlorodiiodomethane in complex matrices like food?

A5: Accurately measuring CDIM in complex matrices like cooked food can be challenging. A recent study developed a sensitive and reproducible method using gas chromatography-mass spectrometry/mass spectrometry (GC-MS/MS) after sample cleanup and extraction []. This method successfully quantified CDIM and other I-THMs in pasta cooked with iodized salt and chloraminated water.

Q5: What is the environmental fate of chlorodiiodomethane?

A5: While the provided research focuses on CDIM formation and toxicity, it lacks information on its environmental fate and degradation pathways. Further research is crucial to understand its persistence in the environment, potential for bioaccumulation, and any ecological risks associated with its presence in water sources.

Q6: What are the implications of chlorodiiodomethane's genotoxicity for human health?

A7: CDIM's demonstrated genotoxicity in mammalian cells raises concerns about its potential long-term health effects [, ]. Genotoxic substances can damage DNA, increasing the risk of mutations that may lead to cancer development. Further research, including epidemiological studies, is necessary to determine the actual human health risks associated with chronic, low-level exposure to CDIM in drinking water.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)